1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol
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Overview
Description
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a propylamino group attached to a propanol backbone
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substitutions. One common method involves the alkylation of 3,4-dimethylphenyl with a suitable alkyl halide, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves the reduction of the intermediate to yield the desired propanol derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-2-(propylamino)propan-1-ol can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-ol: This compound has a methylamino group instead of a propylamino group, which may result in different chemical and biological properties.
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-ol: The presence of an ethylamino group can also influence the compound’s reactivity and interactions with biological targets.
1-(3,4-Dimethylphenyl)-2-(butylamino)propan-1-ol: The butylamino group introduces additional steric effects, potentially altering the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
804431-75-2 |
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Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-5-8-15-12(4)14(16)13-7-6-10(2)11(3)9-13/h6-7,9,12,14-16H,5,8H2,1-4H3 |
InChI Key |
CFDUSLFNAOKLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(C1=CC(=C(C=C1)C)C)O |
Origin of Product |
United States |
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